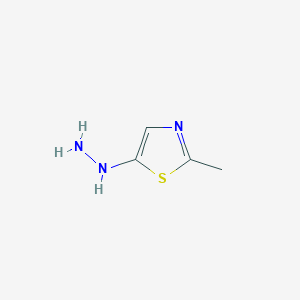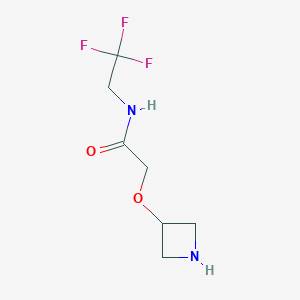
2-(azetidin-3-yloxy)-N-(2,2,2-trifluoroethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(azetidin-3-yloxy)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic organic compound that belongs to the class of azetidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the trifluoroethyl group often imparts unique chemical properties, such as increased metabolic stability and lipophilicity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azetidin-3-yloxy)-N-(2,2,2-trifluoroethyl)acetamide typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.
Formation of Acetamide: The final step involves the formation of the acetamide group through acylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-(azetidin-3-yloxy)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 2-(azetidin-3-yloxy)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity for these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(azetidin-3-yloxy)-N-methylacetamide
- 2-(azetidin-3-yloxy)-N-ethylacetamide
- 2-(azetidin-3-yloxy)-N-(2,2,2-trifluoroethyl)propionamide
Uniqueness
2-(azetidin-3-yloxy)-N-(2,2,2-trifluoroethyl)acetamide is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s metabolic stability and lipophilicity, making it a valuable candidate for drug development and other applications.
Propriétés
Formule moléculaire |
C7H11F3N2O2 |
|---|---|
Poids moléculaire |
212.17 g/mol |
Nom IUPAC |
2-(azetidin-3-yloxy)-N-(2,2,2-trifluoroethyl)acetamide |
InChI |
InChI=1S/C7H11F3N2O2/c8-7(9,10)4-12-6(13)3-14-5-1-11-2-5/h5,11H,1-4H2,(H,12,13) |
Clé InChI |
VDSPPVGCOWDMJU-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)OCC(=O)NCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


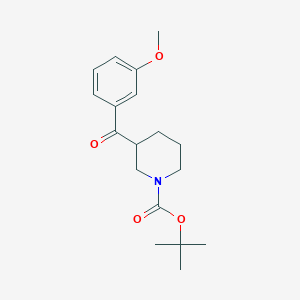
![2-[5-(2,3-dimethoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13478020.png)
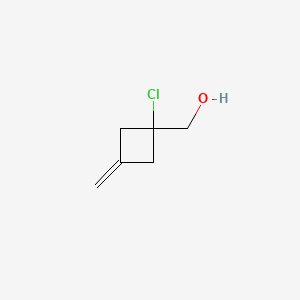
![1,3-dibromo-5H,6H,7H-pyrrolo[1,2-c]imidazole](/img/structure/B13478033.png)
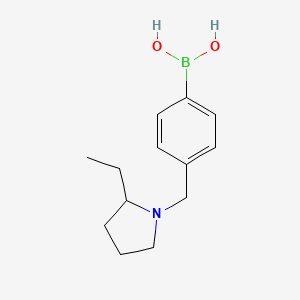
![4,6-dichloro-2-(chloromethyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B13478038.png)
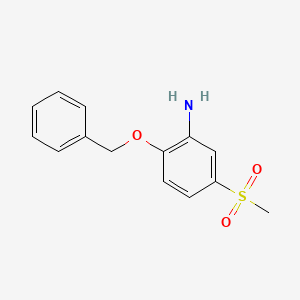
![N-(2,2,2-trifluoroethyl)-9-[4-(4-{1-[4-(trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-5-amido}piperidin-1-yl)butyl]-9H-fluorene-9-carboxamide](/img/structure/B13478043.png)
![tert-butyl N-{1-[1-(bromomethyl)cyclopropyl]ethyl}carbamate](/img/structure/B13478052.png)
![tert-butyl N-{3-[(2-aminoethyl)(methyl)amino]propyl}carbamate](/img/structure/B13478053.png)
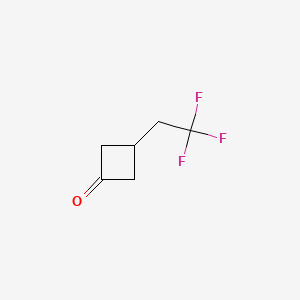

![Potassium trifluoro(5,8-dioxaspiro[3.4]octan-2-yl)borate](/img/structure/B13478086.png)
